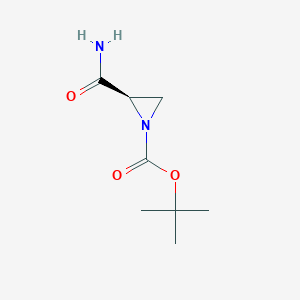

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups (-C(CH3)3). This group is known for its steric bulk and its ability to stabilize positive charges in carbocations during reactions .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its ability to stabilize positive charges in carbocations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group would depend on the rest of the molecule. Tert-butyl groups are nonpolar, hydrophobic, and often improve the lipophilicity of compounds .科学的研究の応用

Synthesis of α-Amino Acids

(S)-Tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its derivatives have been synthesized and utilized to react with copper 'catalysed' Grignard reagents, producing protected α-amino acids in moderate to good yields. This highlights its utility in synthesizing amino acid derivatives, which are fundamental units in peptide and protein synthesis (Baldwin et al., 1996).

Curtius Rearrangement for Boc-Protected Amines

The compound has been used in a mild and efficient one-pot Curtius rearrangement, demonstrating its role in synthesizing tert-butyl carbamate in high yields at low temperatures. This process is compatible with a wide range of substrates, offering a versatile method for accessing protected amino acids (Lebel & Leogane, 2005).

Quinoxaline Derivatives Synthesis

A facile protocol using tert-butyl carbazate as a coupling reagent in the synthesis of quinoxaline derivatives showcases its application in the efficient preparation of quinoxaline-3-carbonyl compounds. This method leverages metal- and base-free conditions, indicating its environmental friendliness and applicability in synthesizing bioactive compounds (Xie et al., 2019).

Spectroscopic Properties in Peptide Derivatives

The use of tert-butyl carbazate in synthesizing azaglutamine amino acid and peptide derivatives underlines its role in studying the spectroscopic properties of these compounds. This application is crucial for developing new materials and understanding the properties of peptides and proteins (Gray et al., 1991).

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, derived from tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate, are versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. This highlights its application in modifying benzene rings through various chemical reactions, contributing to the development of complex organic molecules (Jasch et al., 2012).

作用機序

Target of Action

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate is a complex organic compound. Compounds with a tert-butyl group have been known to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and others .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The tert-butyl group has been associated with various biosynthetic and biodegradation pathways .

Result of Action

Compounds with a tert-butyl group are known for their stability against various nucleophiles and reducing agents .

Action Environment

The action, efficacy, and stability of Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate can be influenced by various environmental factors. For instance, the crowded structure of the tert-butyl group can affect its reactivity . Additionally, the use of certain solvents can influence the compound’s action .

Safety and Hazards

The safety and hazards associated with a compound containing a tert-butyl group would depend on the specific compound. For example, tert-butanol, a common compound containing a tert-butyl group, is classified as a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation .

将来の方向性

特性

IUPAC Name |

tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-4-5(10)6(9)11/h5H,4H2,1-3H3,(H2,9,11)/t5-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHIMOZBKPMSG-UYBGKAFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-carbamoylaziridine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)

![tert-butyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2843408.png)

![3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2843413.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)

![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)